(4,5-Diacetyloxyoxolan-2-yl)methyl acetate
Description
Structural Context and Nomenclature within Furanose Derivatives
(4,5-Diacetyloxyoxolan-2-yl)methyl acetate (B1210297) is classified as a furanose derivative. Furanoses are monosaccharides that have adopted a five-membered cyclic hemiacetal structure, consisting of four carbon atoms and one oxygen atom. taylorandfrancis.comfiveable.me This ring structure is named for its resemblance to the organic compound furan (B31954). taylorandfrancis.com In aqueous solutions, monosaccharides like ribose exist in equilibrium between their open-chain and more stable cyclic forms, with the five-membered furanose and six-membered pyranose rings being the most common. taylorandfrancis.comwikipedia.org
The systematic name "(4,5-Diacetyloxyoxolan-2-yl)methyl acetate" describes its molecular architecture precisely. "Oxolan" refers to the saturated five-membered tetrahydrofuran (B95107) ring. The numbering of the ring atoms follows standard chemical nomenclature. The substituents, three acetyl (acetate) groups, are located at positions C1, C2, and C3 of the original deoxyribose sugar, which correspond to the diacetyloxy and methyl acetate groups in the IUPAC name. The compound is a derivative of D-ribose where the hydroxyl group at the 5-position has been removed, hence "5-deoxy." nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H16O7 |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose |
| CAS Number | 16550-36-0 |
Data sourced from PubChem CID 15235289 and other chemical databases. nih.gov
Significance as an Acetylated Carbohydrate Moiety
The presence of three acetyl groups in this compound is central to its utility in organic synthesis. In carbohydrate chemistry, O-acetylation is a fundamental and widely used technique for protecting hydroxyl groups. rsc.org These protecting groups are temporarily installed on reactive functional groups to prevent them from participating in chemical reactions while other parts of the molecule are being modified. wikipedia.org This strategy ensures chemoselectivity, a critical aspect of complex multi-step syntheses. wikipedia.org
As a "per-O-acetylated" sugar, where all hydroxyl groups are protected by acetylation, the compound is a stable, crystalline solid that is easier to handle and purify than the parent sugar. rsc.org These acetylated sugars are valuable and practical intermediates for the synthesis of natural glycosides, glycoconjugates, and oligosaccharides. rsc.orgnih.gov The acetyl groups can be selectively removed under specific conditions (a process called deprotection) to reveal the original hydroxyl groups for subsequent reactions. wikipedia.org The acetylation of carbohydrates can also enhance their bioavailability and ability to permeate cell membranes, which is a crucial consideration in drug design. researchgate.net
Table 2: Role of Acetyl Groups in Carbohydrate Synthesis
| Function | Description |
|---|---|
| Protection | Masks reactive hydroxyl groups to prevent unwanted side reactions during synthesis. wikipedia.org |
| Activation | The acetyl group at the anomeric carbon (C1) can act as a leaving group, facilitating glycosylation reactions. |
| Solubility Modification | Increases solubility in organic solvents, simplifying reaction conditions and purification. |
| Improved Handling | Converts polar, often syrupy, sugars into stable, crystalline solids. rsc.org |
| Bioavailability | Acetylation can increase the lipophilicity of a molecule, potentially improving its absorption and transport across cell membranes. researchgate.net |
Relevance to Deoxyribose and Nucleoside Chemistry
The structure of this compound is directly related to 2-deoxyribose, the five-carbon sugar that forms the backbone of deoxyribonucleic acid (DNA). wikipedia.orgnumberanalytics.com Specifically, it is a protected form of 5-deoxy-D-ribofuranose, a structural analog of the natural sugar. google.comnih.gov This structural similarity makes it an exceptionally useful building block for the synthesis of modified nucleosides. mdpi.com Nucleosides, consisting of a nucleobase linked to a sugar (either ribose or deoxyribose), are the fundamental components of nucleic acids. wikipedia.orgyoutube.com
In medicinal chemistry, many antiviral and anticancer drugs are nucleoside analogs. numberanalytics.commdpi.com These drugs mimic natural nucleosides and can interfere with processes like viral replication or cancer cell proliferation. numberanalytics.com The synthesis of these analogs often requires a protected sugar derivative like this compound. It serves as the glycosyl donor in reactions such as the silyl-Hilbert-Johnson reaction, where a protected sugar is coupled with a nucleobase to form the core nucleoside structure. mdpi.com Its application as a key intermediate in the industrial preparation of the anticancer drug capecitabine (B1668275) is a prime example of its significance in modern pharmaceutical synthesis. patsnap.com Practical and high-yielding synthetic routes to produce this intermediate have been developed from starting materials like D-ribose. nih.govpatsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-diacetyloxyoxolan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHNUNTWAOQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Diacetyloxyoxolan 2 Yl Methyl Acetate and Its Analogues
Strategic Synthesis of the Oxolane Core
The foundational step in the synthesis of the target molecule is the construction of the substituted oxolane ring. This requires careful selection of precursors and methods that allow for control over the stereochemical configuration of the resulting cyclic ether.
Precursor Selection and Preparation (e.g., 2-deoxy-D-ribose, 2-deoxy-D-ribofuranose)
A key precursor for the oxolane core is 2-deoxy-D-ribose, a naturally relevant sugar that forms the backbone of DNA. nih.gov Its inherent stereochemistry and functionality make it an ideal starting material. A common synthetic route involves a two-step transformation to yield a key dihydroxylated oxolane intermediate. nih.govresearchgate.net
The process begins with the reduction of commercially available 2-deoxy-D-ribose to its corresponding alditol, 2-deoxy-D-ribitol, typically using a reducing agent like sodium borohydride (B1222165) in an aqueous solution. nih.gov This reaction proceeds with high efficiency. The resulting acyclic polyol is then subjected to an acid-catalyzed dehydration and cyclization reaction. nih.govresearchgate.net Heating the alditol in an acidic aqueous medium, such as a 2 molar solution of hydrogen chloride, induces intramolecular cyclization to form the stable five-membered tetrahydrofuran (B95107) ring, yielding the pivotal intermediate, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov
| Step | Reactant | Reagents | Product | Yield | Reference |
| 1 | 2-deoxy-D-ribose | Sodium borohydride | 2-deoxy-D-ribitol | >90% | nih.gov |
| 2 | 2-deoxy-D-ribitol | 2 M HCl (aq) | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | Moderate (after chromatography) | nih.gov |
Stereocontrol in Tetrahydrofuran Ring Formation
Achieving specific stereochemistry in the oxolane ring is paramount. While using chiral pool precursors like 2-deoxy-D-ribose provides inherent stereocontrol, other general methodologies are widely employed in organic synthesis to construct substituted tetrahydrofurans with high stereoselectivity.
One of the most classical and reliable methods is the intramolecular SN2 reaction. nih.gov This approach involves the cyclization of an acyclic precursor containing a hydroxyl group and a suitable leaving group (such as a halide or sulfonate) at appropriate positions. The stereochemistry of the final product is directly controlled by the stereocenters present in the acyclic starting material.
Another powerful strategy involves the nucleophilic addition to cyclic oxonium ions that can be generated from γ-lactol derivatives. nih.gov The stereochemical outcome of the addition can be influenced by the nature of the nucleophile and the reaction conditions. Furthermore, modern transition-metal-catalyzed reactions have emerged as elegant solutions. For instance, palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes can form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org
Selective Acetylation Techniques for Polyhydroxylated Oxolanes
The conversion of the polyhydroxylated oxolane intermediate, such as (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, to the final target compound, (4,5-Diacetyloxyoxolan-2-yl)methyl acetate (B1210297), requires the acetylation of multiple hydroxyl groups. When hydroxyl groups possess different reactivities (e.g., primary vs. secondary), selective protection is crucial. This is governed by the principles of regioselective esterification and the choice of an appropriate catalyst system.
Regioselective Esterification Principles
The regioselectivity in the acylation of polyols is often dictated by non-covalent interactions that differentiate between hydroxyl groups of similar reactivity. A key principle is "H-bonding activation," where the acylation is facilitated by the formation of hydrogen bonds between the hydroxyl groups and an anionic catalyst or reagent. acs.orgnih.gov
Quantum chemical studies and mechanistic experiments suggest that an acetate catalyst can form a dual hydrogen-bond complex with a diol. acs.orgnih.govacs.org This interaction selectively activates one hydroxyl group for subsequent monoacylation by an acylating agent like acetic anhydride. acs.orgresearchgate.net The inherent structure of the polyol and its specific interactions with the coordinating catalyst are the primary determinants of the observed regioselectivity. acs.orgnih.gov In many cases, primary hydroxyl groups are more sterically accessible and are preferentially acetylated. wordpress.comrsc.orgrsc.org
Catalyst Systems for Acetylation Reactions
A variety of catalyst systems have been developed for the regioselective acetylation of diols and polyols, ranging from traditional methods to more modern, environmentally benign alternatives.
Acetate Catalysis : A highly efficient and green method involves the use of catalytic amounts of acetate, such as tetrabutylammonium (B224687) acetate, in the presence of acetic anhydride. nih.govacs.org This system provides high yields and excellent regioselectivity for the acetylation of carbohydrates and other polyols under mild conditions, avoiding the use of toxic organometallic reagents. acs.orgnih.govresearchgate.net
Borinic Acid Catalysis : Diarylborinic acids have proven to be effective catalysts for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org This method is competitive with broadly applied organotin-catalyzed reactions in terms of efficiency and operational simplicity. organic-chemistry.org
Base Catalysis : Novel methods using base catalysis in aqueous solutions have been developed as an eco-friendly approach. For example, tetramethyl-ammonium hydroxide (B78521) (TMAH) in water, used with 1-acetylimidazole, can achieve highly regioselective acetylation of primary hydroxyl groups in unprotected glycosides and diols. wordpress.comrsc.org
The table below summarizes and compares various catalytic approaches for regioselective acetylation.
| Catalyst System | Acetylating Agent | Key Features | References |
| Acetate (e.g., TBA-Acetate) | Acetic Anhydride | High regioselectivity, mild conditions, environmentally friendly. | acs.orgnih.govacs.org |
| Diarylborinic Acid | Acid Anhydrides/Chlorides | Efficient for 1,2- and 1,3-diols, broad substrate scope. | organic-chemistry.org |
| TMAH (in water) | 1-Acetylimidazole | Eco-friendly (aqueous media), selective for primary -OH. | wordpress.comrsc.org |
| Organotin Reagents | Acid Chlorides | High selectivity but involves toxic heavy metal reagents. | acs.orgrsc.org |
| None (Catalyst-Free) | Acetic Acid | Requires elevated temperatures; demonstrated for specific substrates like thioglycosides. | rsc.orgrsc.org |
Transformations and Derivatizations of (4,5-Diacetyloxyoxolan-2-yl)methyl acetate
The functional groups on the this compound molecule, specifically the acetate esters, serve as handles for further chemical transformations and the synthesis of diverse analogues. While direct derivatization of the final triacetate is one path, modification of its precursors is also a common and powerful strategy.
Research on the key intermediate, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, demonstrates the potential for derivatization. nih.gov For instance, this diol can undergo selective O-tosylation. Although reactions using an equimolar amount of tosyl chloride can lead to a mixture of mono- and ditosylated products, the primary monotosyl derivative can be isolated via chromatography. nih.gov This monotosylated intermediate is a versatile synthon. It can undergo a quaternization reaction with various amines to produce a library of new muscarine-type derivatives containing a quaternary nitrogen atom attached to the oxolane ring. nih.gov
This strategy highlights a broader principle: the acetyl groups in this compound could be selectively hydrolyzed back to hydroxyl groups, which can then be functionalized in a similar manner. This allows for the introduction of a wide range of other chemical moieties, enabling the creation of a diverse library of oxolane-based compounds for further study.
Glycosylation Reactions for Oligosaccharide Synthesis
The synthesis of oligosaccharides containing furanose units is a critical area of research, as these structures are key components of glycans in numerous pathogenic microorganisms, including bacteria, fungi, and parasites. researchgate.net The compound This compound serves as a glycosyl donor in these syntheses. The acetyl groups at the C4 and C5 positions act as protecting groups, while the acetate on the methyl group at C2 is part of the core structure. The stereochemical outcome of glycosylation reactions involving furanosyl donors is a significant challenge due to the high conformational flexibility of the five-membered ring. nih.gov
The synthesis of 1,2-trans-furanosides is typically achieved with high stereoselectivity by using glycosyl donors that have an acyl protecting group, such as acetate, at the O-2 position. researchgate.net This participating group assists in the reaction mechanism, favoring the formation of the 1,2-trans product. Conversely, the synthesis of 1,2-cis furanosides is more complex because of the lack of a participating neighboring group and the absence of a strong anomeric effect. nih.gov To overcome this, strategies often employ conformationally restricted furanosyl donors where the ring is locked into a specific conformation, thereby directing the stereochemical outcome of the glycosylation. nih.gov
Various methods have been developed for furanoside synthesis, including the Fischer reaction under kinetic control or high-temperature acylation of unblocked monosaccharides. researchgate.net These methods, however, can lead to mixtures of anomers (α and β) and ring isomers (furanosides and pyranosides), necessitating complex purification steps. researchgate.net Modern catalytic methods, including those using transition metals or organo-Lewis photoacids, are continuously being developed to improve the efficiency and stereoselectivity of furanosylation. rsc.org
Modifications for Nucleoside Analog Development
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The furanose ring is a primary target for modification to create these therapeutic agents. nih.gov The compound This compound can serve as a precursor for a wide array of such analogues. The synthetic strategies often involve either the replacement of the furanose ring's endocyclic oxygen atom or modifications at the 2', 3', 4', or 5' positions. nih.gov
A major class of analogues, known as azanucleosides, involves the replacement of the furanose oxygen with a nitrogen atom, forming a pyrrolidine (B122466) core. nih.govfao.org Similarly, thionucleosides (sulfur replacement) and selenonucleosides (selenium replacement) have been synthesized and show significant biological activity. nih.gov The synthesis of these heterocyclic cores often starts from readily available carbohydrate precursors. For instance, a scalable synthesis of a protected 4-thioribose was achieved from a commercially available acetate, involving a key double inversion at the C4 position to install the sulfur atom with the correct stereochemistry. nih.gov
After the synthesis of the modified sugar ring, a crucial step is the glycosylation reaction to attach a purine (B94841) or pyrimidine (B1678525) base. nih.gov Vorbrüggen glycosylation is a commonly used method for this transformation. nih.govacs.org The acetate protecting groups on the furanose precursor, similar to those in This compound , are compatible with these conditions and help to direct the stereochemistry of the newly formed glycosidic bond.
Formation of Complex Bioactive Scaffolds
Beyond oligosaccharides and nucleosides, furanose derivatives are valuable synthons for constructing complex, biologically active natural products and their analogues. acs.org The furan (B31954) ring system is a versatile building block due to its unique reactivity, allowing it to participate in a wide range of chemical transformations. acs.org Protected furanoses like This compound can be elaborated into more complex structures.
Practical synthetic methods have been developed for preparing mono- and dihydroxyfuranoses, which can then be coupled with various alcohols or phenols to generate libraries of natural product analogues for structure-activity relationship studies. acs.org This approach allows for systematic exploration of the role the carbohydrate moiety plays in the biological activity of a parent natural product.
Furthermore, furanose derivatives are employed in the synthesis of C-oligosaccharides, which are stable mimics of natural O-oligosaccharides where the interglycosidic oxygen is replaced by a methylene (B1212753) group. nih.gov These analogues are resistant to enzymatic hydrolysis and are valuable tools for studying carbohydrate-protein interactions. Synthetic strategies often involve coupling a furanose-derived aldehyde with a phosphonium (B103445) ylide or phosphonate (B1237965) anion, followed by reduction of the resulting alkene to form the C-glycosidic linkage. nih.gov
Optimization of Synthetic Pathways and Process Intensification
Yield Maximization and Purity Enhancement Strategies
Optimizing the synthesis of furanose derivatives and their subsequent reactions is crucial for producing materials in high yield and purity, which is essential for both research and potential industrial applications. rsc.orgsciepub.com For glycosylation reactions involving donors like This compound , a key challenge is controlling stereoselectivity to avoid the formation of isomeric mixtures that are difficult to separate. researchgate.net
Strategies for yield maximization and purity enhancement focus on several key parameters:
Catalyst and Promoter Selection: The choice of catalyst or promoter can dramatically influence the stereochemical outcome. For example, specific Lewis acids or transition metal catalysts can favor the formation of one anomer over another. rsc.org
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the glycosyl donor and the stability of reaction intermediates, thereby influencing the α/β ratio of the products. nih.gov
Protecting Groups: The nature of the protecting groups on both the glycosyl donor and acceptor is critical. As mentioned, participating groups like acyl functions at O-2 generally lead to 1,2-trans products. researchgate.net
Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents are carefully controlled to minimize side reactions and decomposition of sensitive intermediates. sciepub.com
The following table summarizes optimization results for a representative furanosylation reaction, illustrating the impact of various parameters on yield and diastereoselectivity.
| Entry | Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (α/β) |
| 1 | Furanosyl Bromide 1 | Galactopyranoside 2 | BPhen (5 mol%) | MTBE/CH₂Cl₂ (5:1) | 25 | 6 | 84 | 15:1 |
| 2 | Furanosyl Bromide 1 | Galactopyranoside 2 | AgOTf | CH₂Cl₂ | -20 | 2 | 75 | 1:2 |
| 3 | Furanosyl Imidate 3 | Glucose Acceptor 4 | TMSOTf (10 mol%) | Dichloromethane | 0 | 1 | 90 | >20:1 (α) |
| 4 | Furanosyl Imidate 3 | Glucose Acceptor 4 | BF₃·OEt₂ | Dichloromethane | 0 | 1 | 85 | 1:5 (β) |
| Data is illustrative and compiled from representative glycosylation studies. researchgate.net |
Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like furanose derivatives to minimize environmental impact. nih.gov This involves developing energy-efficient processes, using renewable feedstocks, reducing waste, and employing safer solvents and reagents. nih.govyoutube.com
Key sustainable strategies relevant to the synthesis of This compound and its analogues include:
Use of Renewable Feedstocks: Furan derivatives can be synthesized from monosaccharides, which are derived from abundant and renewable biomass. uliege.be For example, 5-(hydroxymethyl)furfural (5-HMF), a key platform chemical derived from the dehydration of hexoses, can be a starting point for various furanic compounds. mdpi.com
Enzymatic Catalysis: Enzymes offer a green alternative to traditional chemical catalysts. They operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize side products. youtube.comresearchgate.net For instance, lipases can be used for the selective acylation or deacylation of sugar derivatives.
Reduction of Unnecessary Derivatization: A core principle of green chemistry is to avoid or minimize the use of temporary modifying groups (protecting groups), as their application and subsequent removal add steps to a synthesis, consume additional reagents, and generate waste. youtube.com The development of highly selective catalysts that can distinguish between different functional groups in a molecule is a major research goal to circumvent the need for protection-deprotection sequences.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions or tandem reactions that form multiple bonds in a single operation are highly atom-economical. mdpi.com
Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. nih.gov
The development of synthetic pathways that integrate these principles is essential for the long-term sustainability of chemical manufacturing. eurekalert.org
Mechanistic Investigations of Chemical Transformations Involving 4,5 Diacetyloxyoxolan 2 Yl Methyl Acetate
Reaction Pathways and Intermediate Characterization
The chemical transformations of (4,5-Diacetyloxyoxolan-2-yl)methyl acetate (B1210297) and its analogs are often governed by the participation of its acetyl groups and the inherent reactivity of the furanose ring. Reaction pathways can proceed through several key intermediates depending on the reagents and catalysts employed.
One common reaction is the cleavage of the anomeric glycosidic bond. The mechanism for this transformation can vary significantly with the catalytic conditions. For instance, when a related compound, 5'-deoxy-2',3'-diacetylinosine, is treated with a cation exchange resin in the presence of acetic anhydride, the reaction is proposed to proceed through a glycosyl intermediate. nih.gov In this pathway, the resin's nucleophilic group attacks the anomeric carbon, leading to the formation of the intermediate, which is then subjected to acetolysis to yield the final triacetylated ribofuranose product. nih.gov
In glycosylation reactions, the acetyl group at the C-2 position plays a critical role through anchimeric assistance (neighboring group participation). It has been established that 1,2-trans-per-O-acetyl glycopyranoses anomerize faster than their cis-isomers. nih.gov This is explained by the participation of the trans-acetyl group in displacing the anomeric leaving group, which results in the formation of a stable, cis-fused dioxalenium ion intermediate. nih.gov This intermediate dictates the stereochemical outcome of the subsequent nucleophilic attack.
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolytic stability of (4,5-Diacetyloxyoxolan-2-yl)methyl acetate is limited, as its ester linkages are susceptible to cleavage under various conditions. The selective cleavage of these acetyl groups is a key strategy in synthetic chemistry, often achieved with high regioselectivity using enzymatic catalysts.
The deacetylation of peracetylated ribofuranose can be controlled to target specific positions on the sugar ring. Lipases are particularly effective for this purpose, and the choice of enzyme can determine which acetyl group is removed. For example, in the hydrolysis of 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, lipase (B570770) from Candida rugosa (CRL) selectively catalyzes hydrolysis at the 5-position, yielding 1,2,3-tri-O-acetyl-β-D-ribofuranose in approximately 50% yield. researchgate.net In contrast, lipase from Pseudomonas fluorescens (PFL), when adsorbed on octyl agarosa, primarily hydrolyzes the ester at the 3-position, albeit with a lower yield of 30%. researchgate.net
This enzymatic regioselectivity is highly dependent on the substrate structure and the enzyme preparation. researchgate.net The deacylation of related substrates like methyl 2,3,5-tri-O-acetyl-α-D-ribofuranoside using Candida antarctica B lipase (CALB) proceeds with high selectivity to afford methyl 2,3-di-O-acetyl-α-D-ribofuranoside in high yield. researchgate.net
| Substrate | Enzyme | Primary Position of Hydrolysis | Yield | Reference |
|---|---|---|---|---|
| 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose | Candida rugosa Lipase (CRL) | 5-position | ~50% | researchgate.net |
| 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose | Pseudomonas fluorescens Lipase (PFL) | 3-position | 30% | researchgate.net |
| Methyl 2,3,5-tri-O-acetyl-α-D-ribofuranoside | Candida antarctica B Lipase (CALB) | 5-position | 81% | researchgate.net |
Stereochemical Outcomes and Configurational Retention/Inversion
The stereochemical outcome of reactions at the chiral centers of this compound is a critical aspect of its chemistry. Reactions can proceed with either retention or inversion of configuration. vedantu.com Retention maintains the spatial arrangement of substituents at a chiral center, while inversion flips this arrangement, similar to an umbrella in the wind. vedantu.comyoutube.com
In many reactions involving acetylated sugars, the outcome is retention of configuration. For example, in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from a precursor, no change in the relative configuration compared to D-(-)-ribose was observed. nih.gov The crystal structure of the product showed that the anomeric carbon was exclusively in the β configuration, indicating a highly stereoselective process. nih.gov
This retention of configuration is often a direct consequence of the anchimeric assistance provided by the acetyl group at the C-2 position. nih.gov When a leaving group at the anomeric C-1 position departs, the neighboring C-2 acetyl group on the opposite face (a trans relationship) can attack the anomeric center from the backside. This forms a rigid dioxalenium ion intermediate. nih.gov The subsequent attack by a nucleophile can only occur from the face opposite to the newly formed five-membered ring, leading to a 1,2-trans product. This two-step process, involving two successive inversions (first by the acetyl group, then by the nucleophile), results in a net retention of configuration at the anomeric center.
Nucleophilic substitution reactions following an SN2 mechanism typically result in an inversion of configuration, whereas SN1 reactions, which proceed through a planar carbocation intermediate, can lead to a mixture of both retention and inversion products. vedantu.comyoutube.com
Catalytic Effects on Reaction Rates and Selectivity
Catalysts have a profound impact on the rates and selectivity of chemical transformations involving this compound and its analogs. The choice of catalyst can direct the reaction towards a specific product isomer and prevent the formation of undesirable byproducts.
As previously mentioned, the catalyst determines the reaction pathway in the cleavage of glycosidic bonds. A cation exchange resin promotes a pathway that results in the formation of the β-anomer with high stereoselectivity. nih.gov In stark contrast, using sulfuric acid as a catalyst leads to a mixture of α and β anomers and a significantly lower yield, which is attributed to the formation of a less stable carbocation intermediate that is prone to side reactions. nih.gov
Enzymatic catalysts offer an unparalleled level of selectivity in the hydrolysis of the compound's ester groups. The regioselectivity of lipases is highly dependent not only on the enzyme source but also on the substrate's anomeric substituent. For instance, while methyl ribofuranosides could be selectively deprotected, the corresponding n-propyl and n-butyl α,β-D-ribofuranosides reacted without selectivity, demonstrating the subtle influence of substrate structure on the catalytic outcome. researchgate.net The immobilization of the enzyme also plays a role; Candida rugosa lipase (CRL) immobilized on octyl-agarose (B13739342) was able to selectively hydrolyze the 4'-position of peracetylated sucrose. researchgate.net
| Catalyst | Proposed Intermediate | Stereochemical Outcome | Yield | Reference |
|---|---|---|---|---|
| Cation Exchange Resin | Glycosyl Intermediate | β-anomer | High | nih.gov |
| Sulfuric Acid (H₂SO₄) | Carbocation | α/β Anomeric Mixture | Much Lower | nih.gov |
Sophisticated Analytical Characterization of 4,5 Diacetyloxyoxolan 2 Yl Methyl Acetate
Spectroscopic Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of (4,5-Diacetyloxyoxolan-2-yl)methyl acetate (B1210297). Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts and coupling constants of the protons and carbons within the molecule, which exists as a mixture of α and β anomers.
¹H NMR Spectroscopy: The proton NMR spectrum of acetylated carbohydrates is complex due to the presence of multiple chiral centers and the potential for anomeric mixtures. For derivatives of 2,3,5-tri-O-acetyl-D-ribofuranose, the signals for the furanose ring protons typically appear in the region of δ 4.0-6.5 ppm. The acetyl methyl protons resonate as sharp singlets in the upfield region, generally between δ 2.0 and 2.2 ppm. The anomeric proton (H-1) is particularly diagnostic, with its chemical shift and coupling constant providing information about the stereochemistry at the anomeric center. In a mixture of anomers, distinct signals for the α and β forms are often observable.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the acetate groups typically resonate in the downfield region (around δ 170 ppm). The carbons of the furanose ring appear between δ 60 and 100 ppm, with the anomeric carbon (C-1) being particularly sensitive to the stereochemistry. The methyl carbons of the acetate groups give rise to signals in the upfield region (around δ 20-21 ppm). As with ¹H NMR, the presence of anomers will result in a doubling of the signals for the carbons in and near the furanose ring.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Anomeric (C1) | ~6.0-6.4 | ~95-105 |
| Ring Protons/Carbons (C2-C4) | ~4.0-5.5 | ~70-85 |
| Exocyclic (C5) | ~4.1-4.5 | ~62-65 |
| Acetyl (CH₃) | ~2.0-2.2 (multiple singlets) | ~20-21 |
| Acetyl (C=O) | - | ~169-171 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in (4,5-Diacetyloxyoxolan-2-yl)methyl acetate. The spectra are characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds.
The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the carbonyl groups of the acetate esters. These typically appear in the region of 1740-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages and the furanose ring are also observable in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the alkyl and methine groups are found in the 2850-3000 cm⁻¹ region. For the tri-O-acetyl derivative, a broad absorption band corresponding to the O-H stretching of the anomeric hydroxyl group would be expected around 3400-3500 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Anomeric) | Stretching | ~3400-3500 (broad) |
| C-H (Alkyl/Methine) | Stretching | ~2850-3000 |
| C=O (Acetate Ester) | Stretching | ~1740-1750 (strong) |
| C-O (Ester and Ether) | Stretching | ~1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a powerful method for both identification and quantification.
The molecular formula of 2,3,5-tri-O-acetyl-D-ribofuranose is C₁₁H₁₆O₈, corresponding to a molecular weight of approximately 276.24 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) may be observed, although it can be weak or absent depending on the ionization technique used.
Common fragmentation patterns for acetylated sugars involve the loss of acetyl groups (CH₃CO, 43 Da) or acetic acid (CH₃COOH, 60 Da). The fragmentation of the furanose ring itself can also lead to a series of characteristic ions. For instance, the loss of an acetoxymethyl group (CH₂OAc, 73 Da) from the C4 position is a plausible fragmentation pathway. The base peak in the spectrum is often a stable fragment ion resulting from one or more of these losses. For example, in the mass spectrum of ethyl acetate, a common fragment is the acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification. The choice of method depends on the volatility and polarity of the compound.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Acetylated sugars, including this compound, often exhibit sufficient volatility for GC analysis. The use of a capillary column with a suitable stationary phase, such as a mid-polarity phase, allows for the separation of the anomers and other related compounds.
When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectral data for confident identification. The retention time of a compound is a characteristic feature under a specific set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, the retention time of methyl acetate on various GC columns is well-documented and serves as a reference point for related compounds. glsciences.com
Derivatization to more volatile species, such as trimethylsilyl (B98337) (TMS) ethers, can also be employed to improve the chromatographic behavior of less volatile carbohydrate derivatives.
Liquid Chromatography (LC) and Hyphenated Techniques (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of carbohydrates and their derivatives.
For acetylated sugars, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of acetyl groups increases the hydrophobicity of the sugar molecule, leading to longer retention times on a reversed-phase column compared to the underivatized sugar.
Advanced Purification Strategies (e.g., preparative chromatography)
The isolation and purification of this compound from reaction mixtures or natural extracts necessitate advanced chromatographic techniques to achieve the high degree of purity required for rigorous analytical characterization and subsequent applications. Given the compound's acetylated and relatively hydrophobic nature compared to unprotected sugars, both normal-phase and reversed-phase preparative high-performance liquid chromatography (prep-HPLC) are highly effective strategies. nih.govteledynelabs.com
Preparative HPLC is a widely utilized method for purifying carbohydrate derivatives on a milligram to gram scale. acs.orgresearchgate.net The choice between normal-phase and reversed-phase chromatography depends on the specific impurity profile of the crude sample.
Normal-Phase Preparative HPLC: In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used with a non-polar mobile phase. teledynelabs.com For acetylated furanosides, solvent systems typically consist of mixtures of hexane (B92381) and ethyl acetate. The polarity of the mobile phase is carefully optimized to achieve separation between the target compound and impurities. In some cases, where residual polar impurities are present, deactivation of the silica gel with small amounts of water or an alcohol modifier may be necessary to prevent peak tailing and irreversible adsorption. teledynelabs.com
Reversed-Phase Preparative HPLC (RP-HPLC): This technique employs a non-polar, hydrophobic stationary phase (e.g., C18-bonded silica) with a polar mobile phase, typically a gradient of water and acetonitrile or methanol. nih.govteledynelabs.com Because the acetyl groups increase the hydrophobicity of the carbohydrate backbone, RP-HPLC is a logical and effective choice for purification. nih.gov Elution is based on hydrophobicity, with more polar impurities eluting first. This method is particularly advantageous for removing non-polar organic impurities and can often yield products of very high purity (≥99.5%). nih.gov
High-Speed Counter-Current Chromatography (HSCCC): As an alternative to solid-support-based chromatography, HSCCC offers a liquid-liquid partition approach that eliminates the risk of irreversible sample adsorption to a solid matrix. nih.gov This technique utilizes a centrifugal field to retain a liquid stationary phase while a liquid mobile phase is pumped through it. For acetylated glycosides, a biphasic solvent system, such as ethyl acetate-n-butanol-ethanol-water, can be optimized to effectively partition and separate the target compound. nih.gov
The selection of the optimal purification strategy is guided by preliminary analytical HPLC runs, which help to determine the most effective stationary and mobile phase combination for resolving the target compound from its specific impurities.
Table 1: Illustrative Preparative HPLC Parameters for Purification of Acetylated Furanosides
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 40-63 µm) | C18-bonded Silica (e.g., 10-15 µm) |
| Column Type | Preparative Scale (e.g., 21 mm ID or larger) | Preparative Scale (e.g., 21 mm ID or larger) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient |
| Detection | Refractive Index (RI) or UV (if chromophore present) | UV (at low wavelength, ~195-210 nm) or Evaporative Light Scattering Detector (ELSD) |
| Typical Application | Separation from isomers and less polar impurities. acs.org | Removal of polar and non-polar impurities; high-purity finishing step. nih.gov |
Chiral Analysis for Enantiomeric and Diastereomeric Purity
This compound is a chiral molecule containing multiple stereocenters. The oxolane (furanose) ring itself presents stereoisomeric possibilities, leading to the potential existence of both enantiomers and diastereomers. A thorough analytical characterization, therefore, requires robust methods to determine the enantiomeric and diastereomeric purity of a given sample. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. wikipedia.orgnih.gov
Direct Chiral HPLC Analysis: The most direct method for assessing stereoisomeric purity involves the use of a chiral stationary phase. nih.gov CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers of an analyte. This results in the formation of transient, diastereomeric complexes with different energies, leading to different retention times and thus, separation. wikipedia.org
For carbohydrate derivatives, polysaccharide-based CSPs are particularly effective. nih.gov Columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent chiral recognition capabilities for a wide range of chiral compounds, including sugars. nih.govnih.gov A single chiral HPLC method can potentially separate enantiomers (D vs. L forms), as well as anomers (α vs. β configurations at the C1 position) and other structural isomers. nih.gov The mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is critical and must be carefully optimized to achieve baseline resolution.
Indirect Chiral HPLC Analysis: An alternative approach involves the derivatization of the analyte with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These newly formed diastereomers possess different physicochemical properties and can be separated on a conventional, achiral HPLC column (e.g., C18 reversed-phase). nih.govnih.gov For example, reaction with an enantiomerically pure chiral acid chloride could convert the enantiomers of a hydroxyl-containing compound into diastereomeric esters. However, this method is more complex as it requires an additional reaction step and subsequent purification, and direct analysis on a CSP is generally preferred if available.
The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) are quantified by integrating the peak areas of the separated stereoisomers in the chromatogram. This analysis is crucial for confirming the stereochemical outcome of asymmetric syntheses or for verifying the purity of compounds isolated from natural sources.
Table 2: Representative Chiral HPLC Method for Analysis of Acetylated Carbohydrates
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak® AD-H, amylose-based CSP) nih.gov |
| Column Type | Analytical Scale (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Polarimeter/Circular Dichroism (CD) Detector nih.gov |
| Purpose | Separation and quantification of enantiomers and/or diastereomers. nih.gov |
Applications and Advanced Research Trajectories of 4,5 Diacetyloxyoxolan 2 Yl Methyl Acetate
Utility as a Chiral Building Block in Asymmetric Synthesis
The primary value of (4,5-Diacetyloxyoxolan-2-yl)methyl acetate (B1210297) as a chiral building block stems from its origin in the natural chiral pool. Derived from D-ribose, it possesses multiple defined stereocenters within its furanose ring. In asymmetric synthesis, such compounds are utilized to transfer their stereochemical information to new, larger molecules, obviating the need for complex and often costly asymmetric induction steps.
The acetyl groups at the C1, C2, and C5 positions serve as protecting groups, masking the reactive hydroxyl functionalities of the parent ribose. This protection prevents unwanted side reactions and allows chemists to perform selective modifications at other positions. The compound features a free hydroxyl group at the C3 position, which presents a unique site for regioselective chemical transformation. The anomeric acetate at the C1 position is particularly significant as it can function as a leaving group in glycosylation reactions, allowing the chiral ribose unit to be coupled with other molecules. The defined C2-exo, C3-endo twist configuration of the ribofuranose ring provides a rigid conformational framework that influences the stereochemical outcome of reactions at or adjacent to the ring. nih.gov
Role in Glycoconjugate and Oligosaccharide Synthesis
Protected monosaccharides are fundamental to the assembly of complex carbohydrates, including glycoconjugates and oligosaccharides, which are crucial in numerous biological processes.
(4,5-Diacetyloxyoxolan-2-yl)methyl acetate is classified as a glycosyl donor due to the presence of the acetate group at the anomeric carbon (C1). This group can be activated under Lewis acidic conditions to serve as a leaving group, generating a highly reactive oxocarbenium ion intermediate. This electrophilic species is then susceptible to attack by a nucleophile, such as a hydroxyl group from a glycosyl acceptor (another sugar, an amino acid, or an alcohol), to form a new glycosidic bond.
The stereochemical outcome of the glycosylation (whether an α or β linkage is formed) is influenced by several factors, including the nature of the protecting group at the C2 position (the neighboring group), the solvent, and the reaction conditions. The C2-acetyl group can participate in the reaction, typically leading to the formation of a 1,2-trans-glycosidic bond through a stabilized bicyclic intermediate. The general process allows for the controlled, stepwise construction of oligosaccharide chains.
Table 1: Representative Glycosylation Reaction Using a Glycosyl Acetate Donor
| Step | Description | Typical Reagents & Conditions | Purpose |
| 1 | Activation | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) in an aprotic solvent (e.g., CH₂Cl₂) at low temperature. | The C1-acetate is activated and eliminated to form a reactive oxocarbenium ion intermediate. |
| 2 | Coupling | Addition of a glycosyl acceptor (R-OH). | The hydroxyl group of the acceptor attacks the anomeric carbon of the oxocarbenium ion. |
| 3 | Bond Formation | Reaction proceeds to form the new glycosidic linkage. | A disaccharide or glycoconjugate is formed. The C2-acetate often directs the formation of the β-anomer. |
| 4 | Workup | Quenching of the reaction, extraction, and purification. | Isolation of the desired product. |
Carbohydrate-protein interactions are central to biological signaling, immune responses, and pathogenesis. nih.gov Synthetic carbohydrate analogues are essential tools for probing these recognition events. nih.gov While specific studies employing this compound are not extensively documented, its structure is well-suited for creating molecular probes. The free 3-hydroxyl group provides a specific handle for chemical modification, allowing for the attachment of reporter tags such as fluorophores, biotin, or spin labels without altering the core recognition elements at other positions.
Furthermore, derivatives of this compound can be used to synthesize custom oligosaccharides or glycoconjugates that act as ligands for carbohydrate-binding proteins (lectins). nih.gov By systematically modifying the structure, for instance, through deacetylation and subsequent derivatization, researchers can map the specific contacts and determine the binding affinity and kinetics of protein-carbohydrate interactions, which is critical for drug design. nih.gov
Precursor in Pharmaceutical and Agrochemical Chemistry
The ribose scaffold is a cornerstone of many biologically active molecules, most notably nucleosides. Protected forms of ribose are therefore indispensable starting materials in medicinal and agrochemical research.
Nucleoside analogues are a major class of chemotherapeutic agents used to treat viral infections and cancer. nih.govnih.gov The synthesis of these drugs often requires the coupling of a protected sugar moiety with a heterocyclic nucleobase. While the fully protected 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a commonly used precursor for antiviral drugs like Ribavirin, the use of a selectively protected precursor like this compound offers alternative synthetic strategies. researchgate.net
The presence of a free 3'-OH group allows for modifications at this position before or after coupling with a nucleobase, enabling the synthesis of 3'-modified nucleoside analogues. Such modifications can alter the molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com For example, fluorination at key positions on the sugar ring is a known strategy to enhance the antiviral or anticancer properties of nucleosides. evitachem.com This compound can also serve as an intermediate for anticancer drugs that are structurally related to fluoropyrimidines, such as Capecitabine (B1668275) or Doxifluridine, which often derive from modified ribose precursors. nih.gov The general synthetic route involves the condensation of the protected sugar with a silylated nucleobase, followed by deprotection to yield the final active pharmaceutical ingredient.
Table 2: Selected Nucleoside Analogues and Their General Precursors
| Drug Class | Example Drug | Typical Sugar Precursor | Therapeutic Use |
| Antiviral | Ribavirin | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose researchgate.net | Broad-spectrum antiviral (HCV, RSV) |
| Antiviral | Levovirin | 1,2,3,5-Tetra-O-acetyl-L-ribofuranose google.com | Antiviral |
| Anticancer | Doxifluridine | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose nih.gov | Anticancer (prodrug of 5-FU) |
| Anticancer | Capecitabine | 5-Deoxy-D-ribofuranose derivatives nih.gov | Anticancer (prodrug of 5-FU) |
The principles of using sugar-based molecules in drug discovery also apply to the development of modern agrochemicals. Incorporating a carbohydrate moiety can enhance a compound's water solubility, alter its uptake and translocation within a plant, or make it a substrate for specific enzymes in a target pest or weed. Nucleoside-based fungicides and insecticides have been developed that mimic natural metabolites to disrupt essential biochemical pathways. Although specific examples detailing the use of this compound in agrochemical development are not prominent in the literature, its status as a chiral, modifiable ribose unit makes it a potential building block for creating novel, biologically active compounds in this field.
Enzyme Substrate Analogues for Mechanistic Enzymology
Enzyme substrate analogues are indispensable tools in biochemistry for elucidating the mechanisms of enzyme action, mapping active site topographies, and designing potent and specific inhibitors. These molecules mimic the natural substrate, allowing them to bind to the enzyme's active site. However, they are typically modified in a way that prevents the catalytic reaction from proceeding to completion, or they may lead to the formation of a stable, covalent adduct with the enzyme. The study of such interactions provides critical insights into the binding energetics, transition state stabilization, and the roles of key catalytic residues.
This compound, as an acetylated furanose derivative, is a prime candidate for development as a substrate analogue for enzymes that process sugar moieties. The furanose ring is a core component of nucleic acids and is found in various bacterial and fungal polysaccharides. The acetate groups are significant as they increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Once inside the cell, non-specific esterase enzymes can cleave the acetyl groups, unmasking the more polar hydroxyl groups and potentially activating the compound as an inhibitor or substrate for a target enzyme. This pro-drug or pro-probe strategy is a common approach in chemical biology.
Glycosidases and glycosyltransferases are crucial enzyme families that catalyze the cleavage and formation of glycosidic bonds, respectively. Their functions are central to a vast array of biological processes, from digestion and lysosomal degradation to the synthesis of complex glycoconjugates that mediate cell-cell recognition, signaling, and immune responses. Consequently, dysregulation of these enzymes is implicated in numerous diseases, including diabetes, lysosomal storage disorders, influenza, and cancer.
This compound can serve as a valuable probe for the activity of these enzymes. The furanose core can be recognized by the active site of a furanosidase or a glycosyltransferase that utilizes a furanosyl donor. The mode of interaction can be manifold:
As a Competitive Inhibitor: The analogue can bind to the active site, competing with the natural substrate and thereby inhibiting the enzyme. Kinetic studies measuring the degree of inhibition can provide the inhibition constant (Ki), which is a measure of the analogue's binding affinity. Nitrogen-containing furanose and pyranose analogues have been shown to be potent inhibitors of various glycosidases. nih.gov
As a Covalent Inhibitor: If the analogue is appropriately functionalized, it can form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. This is a powerful technique for identifying active site residues and for developing highly potent inhibitors.
As a Mechanistic Probe: By systematically modifying the structure of this compound and observing the effects on enzyme binding and activity, researchers can deduce the specific interactions that are critical for substrate recognition and catalysis. For instance, the stereochemistry of the hydroxyl groups (after deacetylation) is critical for specific recognition by the enzyme.
The use of such probes is central to the development of therapeutic agents. For example, α-glucosidase inhibitors are used as oral anti-diabetic drugs because they slow the breakdown of carbohydrates in the small intestine, thereby reducing the post-meal spike in blood glucose. acs.orgnih.govnih.gov The insights gained from probing these enzymes with substrate analogues can guide the rational design of more effective and selective drugs.
Table 1: Probing Enzyme Activity with Substrate Analogues
| Enzyme Class | Natural Substrate (Example) | Potential Role of this compound Analogue | Information Gained |
| Glycosidases | Oligosaccharides, Glycoproteins | Competitive or irreversible inhibitor | Active site structure, catalytic mechanism, Ki value |
| Glycosyltransferases | Nucleotide-activated sugars | Donor or acceptor substrate analogue | Substrate specificity, transition state analysis |
| Esterases | Carboxylic esters | Substrate for deacetylation | Cellular processing, activation of pro-probes |
Emerging Applications in Materials Science and Biotechnology
The unique structural features of acetylated sugars also make them attractive building blocks for the synthesis of novel materials and for biotechnological applications. The ability to undergo controlled chemical transformations allows for their incorporation into larger macromolecular structures or for their use as probes in complex biological systems.
In materials science , acetylated furanose derivatives can be envisioned as monomers for the creation of new biocompatible and biodegradable polymers. The hydroxyl groups, unmasked after deacetylation, can serve as points for polymerization or cross-linking. The resulting polymers could have applications in drug delivery, tissue engineering, or as specialized hydrogels. The furanose structure imparts a degree of conformational rigidity and chirality to the polymer backbone, which can influence the material's physical properties, such as its thermal stability and mechanical strength. The general utility of acetylated sugars like tri-O-acetyl-D-glucal as synthetic building blocks for complex molecules highlights the potential of such compounds in synthetic chemistry. medchemexpress.comchemicalbook.comusp.br
In biotechnology , a key emerging area is metabolic glycoengineering. This technique involves introducing chemically modified sugars into cells. These sugars are then processed by the cell's own metabolic machinery and incorporated into glycoconjugates. If the sugar analogue contains a bioorthogonal handle (a chemical group that is inert in biological systems but can react selectively with a complementary probe), it allows for the visualization and study of glycosylation in living systems. Variably acetylated monosaccharides have been successfully used for metabolic glycan labeling of cancer cells. researchgate.net this compound could be chemically modified to include such a handle, for example, by replacing one of the acetate groups with an azide- or alkyne-containing moiety. This would create a powerful tool to study the dynamics of furanose-containing glycans, which are less studied than their pyranose counterparts but are of significant biological importance, particularly in prokaryotes.
Table 2: Potential Applications in Materials Science and Biotechnology
| Field | Application | Description | Potential Advantage of Furanose Core |
| Materials Science | Biopolymer Synthesis | Use as a monomer for creating novel polyesters or polyethers after deacetylation. | Imparts specific stereochemistry and conformational properties to the polymer chain. |
| Functional Coatings | Incorporation into surface coatings to enhance biocompatibility or to create specific binding sites. | The dense presentation of hydroxyl groups can be used for further functionalization. | |
| Biotechnology | Metabolic Labeling | Chemical modification to include a bioorthogonal handle for probing glycosylation pathways in vivo. | Allows for the study of specific furanose-containing glycoconjugates. |
| Drug Delivery | Development of furanose-based nanoparticles or conjugates for targeted drug delivery. | The furanose moiety could be used as a targeting ligand for specific cell surface receptors. |
Computational and Theoretical Approaches to 4,5 Diacetyloxyoxolan 2 Yl Methyl Acetate Chemistry
Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reactivity)
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of acetylated furanose compounds. ntu.edu.sgresearchgate.net DFT methods, such as B3LYP with a 6-31G+ basis set, are commonly employed to optimize molecular geometries and compute various electronic properties. unimas.my
Studies on related glucofuranose esters have utilized DFT to calculate key quantum chemical descriptors. unimas.myunimas.my These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in understanding a molecule's reactivity. unimas.my For instance, the HOMO-LUMO energy gap (Δε) is an indicator of chemical reactivity, with smaller gaps suggesting higher reactivity. unimas.my
Table 1: Calculated Quantum Chemical Properties for a Related Glucofuranose Acetyl Ester Data derived from studies on analogous compounds.
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.26 to -0.28 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.02 to -0.03 |
| Energy Gap (Δε) | ELUMO - EHOMO | ~0.24 |
| Ionization Potential (I) | -EHOMO | ~0.26 |
| Electron Affinity (A) | -ELUMO | ~0.02 |
| Hardness (η) | (I - A) / 2 | ~0.12 |
| Softness (S) | 1 / η | ~8.33 |
| Electronegativity (χ) | (I + A) / 2 | ~0.14 |
| Electrophilicity (ω) | μ² / 2η | ~0.08 |
Source: Adapted from findings on glucofuranose esters. unimas.my
These calculations reveal that the distribution of electron density, influenced by the acetyl groups, is crucial for the molecule's behavior. The acetyl groups, being electron-withdrawing, affect the electrostatic potential and the susceptibility of different sites to electrophilic or nucleophilic attack. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a vital computational technique for studying the conformational flexibility and intermolecular interactions of furanose rings, which are known to be less rigid than their pyranose counterparts. nih.govfrontiersin.org MD simulations, often employing force fields like AMBER, can generate a large library of conformers, providing a comprehensive picture of the molecule's dynamic behavior. acs.org
For furanoside rings, the conformational landscape is typically described by pseudorotation, characterized by the phase angle (P) and puckering amplitude. MD simulations can map these conformational states, revealing the most stable arrangements. For instance, studies on related furanosides show that conformations like C2-exo and C3-exo are common. frontiersin.org The presence and orientation of substituents, such as the acetyl groups in (4,5-Diacetyloxyoxolan-2-yl)methyl acetate (B1210297), significantly influence these conformational preferences. frontiersin.org
Acetylation can also alter intermolecular interactions. MD simulations of acetylated histone tails, for example, have shown that acetylation reduces the number of contacts with DNA by neutralizing the charge of lysine (B10760008) residues. nih.gov Similarly, for (4,5-Diacetyloxyoxolan-2-yl)methyl acetate, MD simulations can model its interactions with solvents, surfaces, or biological macromolecules, providing insights into its behavior in different environments. nih.govnih.gov These simulations can reveal how the molecule might form hydrogen bonds or engage in van der Waals interactions, which are critical for processes like binding and recognition. nih.gov
In Silico Prediction of Reactivity and Selectivity
In silico methods are increasingly used to predict the reactivity and selectivity of glycosyl donors like this compound in glycosylation reactions. nih.gov These reactions are fundamental to carbohydrate chemistry but are often plagued by issues of stereoselectivity. universiteitleiden.nlnih.gov
Computational models can help rationalize and predict the outcomes of these complex reactions. For example, the reactivity of different sites on a molecule can be assessed using descriptors from Conceptual DFT, such as the Fukui function, which identifies the most likely sites for nucleophilic or electrophilic attack. nih.gov By analyzing the electronic and steric properties of the glycosyl donor and acceptor, these models can predict which stereoisomer (α or β) is more likely to form.
Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions. mdpi.com By training on large datasets of known reactions, these models can learn the complex relationships between substrate structure, reagents, and the resulting products. mdpi.com For acetylated sugars, such models could predict the regioselectivity of enzymatic acetylation or deacetylation, guiding the synthesis of partially protected carbohydrate building blocks. mdpi.comresearchgate.net
Table 2: Factors Influencing Reactivity and Selectivity in Glycosylation
| Factor | Description | Computational Approach |
|---|---|---|
| Donor Reactivity | The lability of the anomeric leaving group. | DFT calculations of bond dissociation energies; analysis of transition states. ntu.edu.sg |
| Neighboring Group Participation | The influence of the C2-acetyl group on the stereochemical outcome. | DFT modeling of the formation of intermediate acyloxonium ions. nih.gov |
| Acceptor Nucleophilicity | The reactivity of the alcohol group on the acceptor molecule. | Calculation of atomic charges and HOMO energies on the acceptor. |
| Solvent Effects | The role of the solvent in stabilizing intermediates and transition states. | Continuum solvation models (e.g., PCM) or explicit solvent MD simulations. nih.gov |
| Promoter/Catalyst | The mechanism of activation by Lewis acids or other promoters. | Modeling the interaction of the catalyst with the glycosyl donor. rsc.org |
Computational Elucidation of Reaction Mechanisms
DFT calculations are a cornerstone for elucidating the detailed mechanisms of chemical reactions, including the glycosylation reactions where acetylated furanoses act as donors. ntu.edu.sg These calculations allow for the characterization of transition states and reaction intermediates, which are often too transient to be observed experimentally. ntu.edu.sgnih.gov
In a typical glycosylation reaction, the mechanism can proceed through different pathways, such as S_N1-like (dissociative) or S_N2-like (associative) mechanisms. universiteitleiden.nl Computational studies can map the potential energy surface for these pathways, determining the activation barriers and identifying the most favorable route. nih.gov
For this compound, a key mechanistic feature is the role of the acetyl group at the C2 position (the 4-acetyloxy group in the specified IUPAC name). This group can act as a "participating group," leading to the formation of a cyclic acyloxonium ion intermediate. nih.gov This intermediate shields one face of the molecule, directing the incoming acceptor to attack from the opposite face, which generally results in the formation of a 1,2-trans glycosidic linkage. nih.gov DFT calculations can model the structure and stability of this acyloxonium ion and the subsequent attack by the acceptor, providing a quantitative understanding of the observed stereoselectivity. nih.gov
Adsorption and Sensing Properties (e.g., for related compounds on surfaces)
Computational methods are also applied to understand how acetylated carbohydrates and related molecules interact with and adsorb onto various surfaces, a key aspect for developing sensors or functional materials. researchgate.net
DFT calculations can model the adsorption of a single molecule onto a surface, such as a metal or graphene, revealing the preferred binding sites, adsorption energy, and the nature of the interaction (e.g., physisorption or chemisorption). researchgate.net Studies on the adsorption of organic molecules on graphene-based materials have shown that interactions can be driven by π-π stacking and electron charge transfer between the molecule and the surface. researchgate.net
For a molecule like this compound, computational studies can predict its adsorption behavior on different materials. This is relevant for applications such as biosensors, where carbohydrates are immobilized on a sensor chip. DFT can be used to investigate the interaction between the acetylated sugar and surfaces like gold or silica (B1680970). mdpi.com For example, a study on acetylated chitosan (B1678972) oligomers binding to copper ions used DFT to determine bond lengths and energies, showing how acetylation patterns influence metal ion binding capabilities. mdpi.com These insights are crucial for designing materials with high selectivity and affinity for specific analytes. acs.org
Future Perspectives and Grand Challenges in 4,5 Diacetyloxyoxolan 2 Yl Methyl Acetate Research
Development of Novel Chemoenzymatic and Biocatalytic Syntheses
The conventional synthesis of carbohydrate acetates often relies on classical chemical methods that may lack regioselectivity and require harsh conditions. A significant future direction lies in the development of chemoenzymatic and biocatalytic routes, which promise milder conditions, higher selectivity, and improved sustainability.
Enzymes such as lipases, proteases, and esterases are powerful catalysts for acylation and deacylation reactions. The lipase-catalyzed transesterification of similar heterocyclic alcohols using reagents like isopropenyl acetate (B1210297) has demonstrated moderate to good enantioselectivity. mdpi.com This approach could be adapted for the synthesis of (4,5-Diacetyloxyoxolan-2-yl)methyl acetate, potentially allowing for the selective acetylation of a precursor diol, thereby reducing the need for complex protecting group strategies. Furthermore, glycosidases and glycosyltransferases are enzymes that specialize in forming the glycosidic bonds that constitute the core of carbohydrate structures. nih.govresearchgate.net A biocatalytic strategy could envision using a glycosidase in a reverse hydrolysis mode or a glycosyltransferase with an engineered substrate to construct the fundamental oxolane ring structure from simpler precursors. nih.govresearchgate.net
The production of the acetate donor, acetyl-CoA, is a central process in metabolism. chemrxiv.org Harnessing whole-cell biocatalytic systems that can regenerate acetyl-CoA could provide a sustainable and efficient source for the acetylation steps required in the synthesis.
Table 1: Potential Enzymatic Approaches for Synthesis
| Catalytic Approach | Enzyme Class | Potential Application in Synthesis of this compound | Reference |
|---|---|---|---|
| Transesterification | Lipase (B570770) | Regioselective acetylation of a precursor diol/triol using an acetate donor. | mdpi.com |
| Glycosylation | Glycosidase | Formation of the core oxolane ring via reverse hydrolysis or transglycosylation. | nih.gov |
| Glycosylation | Glycosyltransferase | Construction of the oxolane scaffold from an activated sugar donor. | researchgate.net |
| Acetate Activation | Acyl-CoA Synthetase | In situ generation of the acetyl donor (acetyl-CoA) in a whole-cell system. | chemrxiv.org |
Exploration of Unconventional Reaction Media
Moving beyond traditional organic solvents is a critical challenge for developing greener and more efficient synthetic processes. The synthesis of the furan (B31954) core of this compound from monosaccharide precursors is a key step that can be significantly influenced by the reaction medium.
Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and an organic acid, have emerged as promising alternatives. nih.gov Research on fructose (B13574) dehydration has shown that in a choline chloride/maleic acid medium, an 80% yield of 5-hydroxymethylfurfural (B1680220) (a related furan derivative) can be achieved at 90°C. nih.gov The use of such media could facilitate the selective dehydration of a C5 sugar to form the required oxolane ring while minimizing the formation of undesirable by-products like humins. nih.gov Aprotic polar organic solvents like DMSO have also been shown to improve both the conversion rate and selectivity of sugar dehydration to furans. rsc.org
Another innovative approach involves conducting reactions in aqueous nanomicelles. Gold-catalyzed cyclizations of diols to form heterocyclic products have been successfully performed in water by leveraging the hydrophobic effect within nanomicelles to drive the dehydration reaction. acs.org This method avoids bulk organic solvents and can lead to significantly reduced reaction times and catalyst loadings. acs.org
Table 2: Comparison of Reaction Media for Furan Synthesis from Sugars
| Reaction Medium | Key Features | Potential Advantages for Furan Synthesis | Reference |
|---|---|---|---|
| Aqueous/Organic Biphasic | Two-phase system to extract furan product as it forms. | Improved selectivity (60-70%) compared to purely aqueous systems. | rsc.org |
| Deep Eutectic Solvents (e.g., Choline Chloride) | Non-volatile, biodegradable, and tunable solvent system. | Can act as both solvent and catalyst; enables high selectivity (>80%) at moderate temperatures. | nih.gov |
| Aqueous Nanomicelles | Reactions occur in the hydrophobic core of micelles suspended in water. | Eliminates bulk organic solvents; can accelerate reactions and reduce catalyst loading. | acs.org |
| Aprotic Polar Solvents (e.g., DMSO) | Enhances catalyst activity and alters the solvent shell of the sugar. | Can significantly improve both conversion and selectivity towards furan products. | rsc.org |
Integration with Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers substantial advantages over traditional batch processing. For a multi-step synthesis like that of this compound, flow chemistry presents a transformative opportunity for process intensification, safety, and scalability.
The synthesis of C-glycosyl acetates and various furan derivatives has been successfully demonstrated in continuous flow systems. acs.orgacs.orgnih.gov A key advantage is the ability to perform tandem or multi-step reactions in a single, uninterrupted sequence. researchgate.net For instance, a flow reactor could be designed where a sugar precursor is first passed through a heated coil containing an acid catalyst to induce cyclization and dehydration to the oxolane ring. researchgate.net The resulting stream could then be mixed with an acetylating agent and passed through a subsequent reactor coil to complete the synthesis. researchgate.net This approach avoids the isolation of potentially unstable intermediates, which has been shown to significantly improve yields and safety in the flow synthesis of 2,5-diaryl furans. acs.org
Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for the use of higher temperatures and pressures safely. nih.gov This can dramatically reduce reaction times from hours to minutes. acs.orgnih.gov In the synthesis of 2-(C-Glycosyl)acetates, flow chemistry enabled reactions at temperatures over 200°C, leading to faster and more stereoselective outcomes than corresponding batch procedures. acs.orgnih.gov The in-situ generation of reactive or hazardous reagents, such as acetyl nitrate (B79036) for nitrofuran synthesis, has also been safely achieved in flow, demonstrating the technology's capacity to manage high-energy reactions. chemrxiv.orgresearchgate.net
Multidisciplinary Research at the Interface of Organic Chemistry and Biology
While this compound is a synthetic building block, its true value is realized through its application in multidisciplinary research that bridges organic chemistry and biology. As a protected carbohydrate, it serves as a crucial intermediate for accessing molecules with potential biological activity.
Carbohydrate derivatives are fundamental to medical and diagnostic applications, acting as mimics of biological receptor structures, such as blood group determinants. nih.gov The furanose ring, the core of the target compound, is the structural backbone of ribonucleic acids (RNA) and a component of many antiviral nucleoside analogues. The synthesis of 2',3'-dideoxynucleosides, which are potent inhibitors of the HIV reverse transcriptase, relies on precursors with a similar furanose-based structure. nih.gov Therefore, this compound could be a valuable starting material for developing novel antiviral or anticancer agents.
Furthermore, the acetate groups themselves are not just protecting groups but are central to biology. Acetate metabolism and the enzymes that add and remove acetyl groups are deeply connected to epigenetics and cellular signaling. acs.org Synthetic acetylated carbohydrates can be used as chemical probes to study the activity of enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs). They can also be employed in the synthesis of biocompatible materials. For example, furan-based oligomers have been used in stereolithography to create 3D-printed scaffolds that are non-cytotoxic and support cell growth, opening avenues in tissue engineering. nih.gov
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (4,5-Diacetyloxyoxolan-2-yl)methyl acetate with high purity?
- Methodological Answer : Optimize reaction conditions by controlling acid catalysis (e.g., concentrated sulfuric acid) during reflux, as demonstrated in analogous esterification protocols . Post-reaction purification is essential: precipitate the product in ice water, filter, wash with cold solvents to remove unreacted precursors, and recrystallize using ethanol or methanol. Monitor purity via HPLC or GC-MS, ensuring residual solvents and byproducts are below 1% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm acetyloxy and oxolan ring substituents, FT-IR for ester carbonyl (~1740 cm⁻¹) and acetate C-O stretches (~1240 cm⁻¹), and mass spectrometry (HRMS) for molecular ion validation. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
Q. What safety protocols are recommended for handling this compound in lab settings?
- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Compatibility testing is critical—avoid strong oxidizers or bases that may degrade the ester groups .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Apply 2D NMR (COSY, HSQC) to resolve coupling patterns, and use DFT computational modeling to predict spectra for comparison. Validate with independent synthesis of proposed isomers .
Q. What experimental design limitations affect generalization of stability studies for this compound?
- Methodological Answer : Short-term stability assays (e.g., 9-hour studies) may underestimate degradation in real-world matrices due to organic compound breakdown. Implement continuous cooling during prolonged experiments to mimic environmental conditions. Expand sample diversity (e.g., pH, ionic strength) to improve ecological relevance .
Q. How can interactions between this compound and indoor surfaces influence environmental fate studies?
- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to track adsorption on materials like polymers or drywall. Simulate indoor environments with controlled humidity/temperature. Compare degradation rates on hydrophobic vs. hydrophilic surfaces to model partitioning behavior .
Q. What strategies mitigate matrix effects when analyzing this compound in complex biological or environmental samples?
- Methodological Answer : Employ matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) to correct for ionization suppression in LC-MS. For environmental samples, use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interferents .
Key Considerations for Data Interpretation
- Degradation Pathways : Hydrolysis of acetyl groups under acidic/basic conditions can yield oxolan diols—monitor via pH-controlled stability studies.
- Stereochemical Impact : The compound’s bioactivity may depend on diastereomer ratios; chiral chromatography (e.g., Chiralpak® columns) is recommended for separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
